molecular formula C18H28O2S B13996916 11-Benzylsulfanylundecanoic acid CAS No. 4230-09-5

11-Benzylsulfanylundecanoic acid

Cat. No.: B13996916
CAS No.: 4230-09-5
M. Wt: 308.5 g/mol
InChI Key: SVCWRQUTOZJFFP-UHFFFAOYSA-N
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Description

11-Benzylsulfanylundecanoic acid is an organic compound characterized by the presence of a benzylsulfanyl group attached to an undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Benzylsulfanylundecanoic acid typically involves the introduction of a benzylsulfanyl group to an undecanoic acid precursor. One common method includes the reaction of 11-bromoundecanoic acid with benzyl mercaptan under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

11-Benzylsulfanylundecanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 11-Benzylsulfanylundecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-Benzylsulfanylundecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Benzylsulfanylundecanoic acid involves its interaction with specific molecular targets. The benzylsulfanyl group can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    11-Mercaptoundecanoic acid: Similar structure but with a mercapto group instead of a benzylsulfanyl group.

    11-Bromoundecanoic acid: Precursor used in the synthesis of 11-Benzylsulfanylundecanoic acid.

    Undecanoic acid: The parent compound without any substituents.

Uniqueness

This compound is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

4230-09-5

Molecular Formula

C18H28O2S

Molecular Weight

308.5 g/mol

IUPAC Name

11-benzylsulfanylundecanoic acid

InChI

InChI=1S/C18H28O2S/c19-18(20)14-10-5-3-1-2-4-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,19,20)

InChI Key

SVCWRQUTOZJFFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCCCCCCCCCC(=O)O

Origin of Product

United States

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